

Assessing the Abuse Liability of Dasotraline Compared to Other Stimulants: A Comparative Guide

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Compound of Interest		
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This guide provides a comprehensive comparison of the abuse liability of **dasotraline**, a dopamine and norepinephrine reuptake inhibitor, with other central nervous system (CNS) stimulants, namely methylphenidate and amphetamine. The information presented is based on findings from human abuse potential (HAP) studies and aims to offer an objective assessment supported by experimental data.

Executive Summary

Dasotraline has demonstrated a significantly lower abuse potential compared to methylphenidate in a human abuse potential study. This difference is largely attributed to its unique pharmacokinetic profile, characterized by slow absorption and a long half-life, which results in a gradual onset of effects and attenuated subjective "liking" among recreational stimulant users. In contrast, stimulants like methylphenidate and amphetamine, which are associated with a more rapid increase in synaptic dopamine and norepinephrine, exhibit a higher abuse liability.

Quantitative Data Comparison

The following tables summarize the quantitative data from human abuse potential studies. The data for **dasotraline** is derived from a study comparing it to methylphenidate. As specific Emax







scores for **dasotraline** were not publicly available, the data is presented qualitatively based on the study's conclusions. The data for methylphenidate and d-amphetamine are from representative studies on a methylphenidate prodrug (serdexmethylphenidate, which is converted to d-methylphenidate) and an abuse-deterrent formulation of d-amphetamine, respectively. These studies provide a relevant benchmark for comparison.

Table 1: Peak Subjective Effects (Emax) on Visual Analog Scales (VAS)



Drug/Dose	Drug Liking (0- 100)	High (0-100)	Good Effects (0-100)	Take Drug Again (0-100)
Placebo	~50 (Neutral)	Low	Low	Low
Dasotraline (8 mg)	Not significantly different from placebo[1]	-	-	-
Dasotraline (16 mg)	Not significantly different from placebo[1]	-	-	-
Dasotraline (36 mg)	Not significantly different from placebo[1]	-	-	-
Methylphenidate (40 mg)	Significantly higher than placebo and dasotraline[1]	-	-	-
Methylphenidate (80 mg)	Significantly higher than placebo and dasotraline[1]	-	-	-
d- Methylphenidate HCl (15 mg, IV)	84.3[2]	-	-	-
Serdexmethylph enidate (Prodrug, 30 mg, IV)	56.6[2]	-	-	-
d-Amphetamine Sulfate (crushed, intranasal)	-	Significantly higher than ADAIR[3]	Strong trend towards higher scores than ADAIR[3]	-
ADAIR (Abuse- Deterrent d-	-	Significantly lower than	Strong trend towards lower	Significantly lower than







Amphetamine, crushed d-scores than crushed d-intranasal) amphetamine[3] crushed d-amphetamine[3] amphetamine[3]

Note: Emax scores for "High," "Good Effects," and "Take Drug Again" for the primary dasotraline study were not specified in the available resources. The table reflects the qualitative findings of the study. Data for d-Methylphenidate and d-Amphetamine are from separate studies and are provided for comparative context.

Experimental Protocols

Human abuse potential studies are rigorously designed to assess the subjective effects of a drug that may contribute to its abuse. The following outlines a typical experimental protocol for an oral stimulant HAP study, based on the methodologies of the studies referenced.

- 1. Study Population:
- Healthy, experienced, non-dependent recreational stimulant users.
- Participants are typically screened for their ability to distinguish the effects of a known stimulant (positive control) from a placebo during a qualification phase.[4][5]
- 2. Study Design:
- Randomized, double-blind, placebo- and active-controlled crossover design.[4][5]
- Each participant receives each of the study drugs (e.g., dasotraline at various doses, methylphenidate/amphetamine, and placebo) in a random order over several treatment periods, separated by a washout period to prevent carryover effects.
- 3. Drug Administration:
- Single oral doses of the investigational drug and comparators are administered.
- 4. Assessments:



- Subjective effects are measured at regular intervals using a battery of validated Visual Analog Scales (VAS).[6]
- Primary Endpoint: The most common primary endpoint is the peak effect (Emax) on the "Drug Liking" VAS, a 100-point scale where 0 = strong disliking, 50 = neutral, and 100 = strong liking.[6]
- Secondary Endpoints: Other key subjective measures include:
 - "Feeling High" VAS
 - "Good Effects" and "Bad Effects" VAS
 - "Overall Drug Liking" VAS (assessed at the end of the drug effect period)
 - "Would you take this drug again?" VAS[2][6]
- Physiological measures (e.g., heart rate, blood pressure) and adverse events are also monitored throughout the study.
- 5. Statistical Analysis:
- The effects of the investigational drug are compared to both placebo (to assess absolute abuse potential) and the active comparator (to assess relative abuse potential).

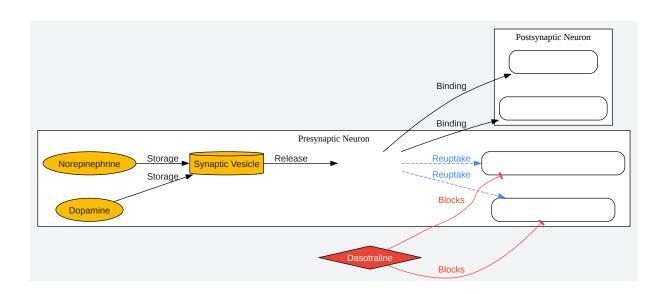
Signaling Pathways and Mechanism of Action

The abuse liability of stimulants is closely linked to their mechanism of action on the dopamine and norepinephrine systems in the brain's reward pathways.

Dasotraline: Dopamine and Norepinephrine Reuptake Inhibitor

Dasotraline functions by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations.[7][8] Its slow absorption and long half-life lead to a gradual and sustained increase in these neurotransmitters, which is thought to contribute to its low abuse potential.





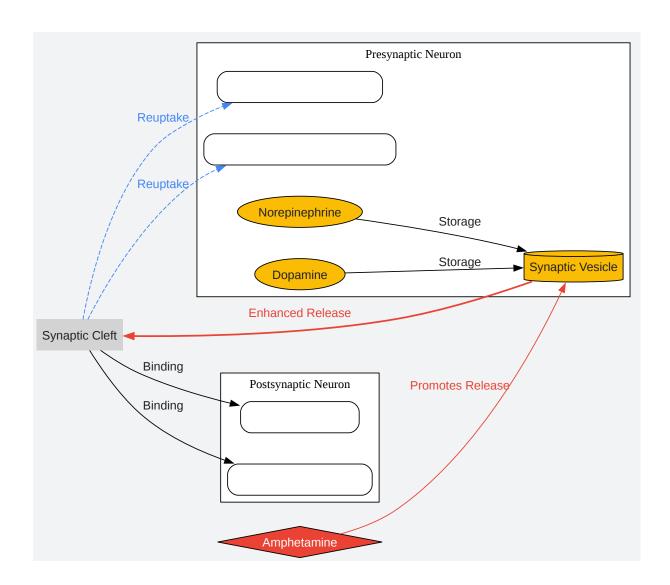
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Caption: **Dasotraline** blocks dopamine and norepinephrine reuptake.

Amphetamine: Dopamine and Norepinephrine Releasing Agent

Amphetamine and its derivatives increase synaptic dopamine and norepinephrine primarily by promoting their release from presynaptic terminals.[9] They can also block reuptake, but their predominant mechanism is release. This leads to a rapid and pronounced increase in neurotransmitter levels, which is associated with a high potential for abuse.





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Caption: Amphetamine promotes the release of dopamine and norepinephrine.



Conclusion

The available evidence from human abuse potential studies indicates that **dasotraline** possesses a low abuse liability, distinguishing it from traditional stimulants like methylphenidate and amphetamine. Its unique pharmacokinetic profile, which results in a slow onset and sustained duration of action, mitigates the subjective effects typically associated with abuse. This suggests that **dasotraline** may offer a therapeutic option with a more favorable safety profile in terms of abuse potential for the treatment of conditions such as ADHD. Further research and real-world evidence will be crucial in fully characterizing its place in therapy.

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